molecular formula C16H18ClNO2 B3223221 (S)-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217644-88-6

(S)-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B3223221
CAS No.: 1217644-88-6
M. Wt: 291.77 g/mol
InChI Key: CDEXBABESBCIKD-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C16H18ClNO2 and its molecular weight is 291.77 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Pollution and Remediation

Research on naphthalene derivatives, including their environmental impacts and remediation techniques, is crucial. Naphthalene and its derivatives are known for their presence in oil sands process water and their potential toxicity and environmental risks. Studies have developed standard methodologies for the semi-quantification of total naphthalene acids in water samples, emphasizing the need for standardized analytical methods to assess and manage their environmental impact (Kovalchik et al., 2017). Furthermore, advancements in microbial degradation of naphthalene highlight the potential for bioremediation approaches in treating naphthalene-contaminated sites, which could extend to related compounds (Song et al., 2018).

Analytical Methodologies

The development of analytical methodologies to detect and quantify naphthalene and its derivatives in environmental samples is a significant area of research. For instance, mass spectrometry has been utilized for the semi-quantification of naphthalene acids, underscoring the importance of reliable detection techniques in environmental monitoring and pollution control (Kovalchik et al., 2017).

Health and Safety Considerations

Understanding the health implications of exposure to naphthalene derivatives is essential for public health and safety. Research on the toxicological profiles and exposure pathways of naphthalene and similar compounds provides insights into potential health risks and informs regulatory standards to protect human health (Sudakin et al., 2011).

Industrial Applications and Chemical Synthesis

Naphthalene and its derivatives are used in various industrial applications, including the synthesis of chemicals and materials. Investigating the physicochemical properties and synthesis routes of naphthalene derivatives can lead to the development of new materials and processes with enhanced performance and reduced environmental impact (Zhang You-lan, 2005).

Properties

IUPAC Name

(2S)-1-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c18-16(19)15-9-4-10-17(15)11-13-7-3-6-12-5-1-2-8-14(12)13;/h1-3,5-8,15H,4,9-11H2,(H,18,19);1H/t15-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEXBABESBCIKD-RSAXXLAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC3=CC=CC=C32)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC3=CC=CC=C32)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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